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Compound of Interest

Compound Name: m-PEG11-Tos

Cat. No.: B8104386 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Methoxypolyethylene glycol (m-PEG) derivatives are frequently utilized in

bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic

molecules and research compounds.[1] m-PEG11-Tos is a PEGylation reagent that features a

terminal tosylate (Tos) group. The tosyl group is an excellent leaving group, making the reagent

highly suitable for nucleophilic substitution reactions.[2][3] This allows for the covalent

attachment of the 11-unit PEG chain to various nucleophiles, such as amines, thiols, and

hydroxyls.[1][3] The hydrophilic PEG spacer increases the solubility of the resulting conjugate

in aqueous media. This reagent is commonly employed in the development of antibody-drug

conjugates (ADCs), PROTACs, and for modifying proteins, peptides, and other small

molecules.

Physicochemical Properties & Storage
Chemical Name: 2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-yl 4-

methylbenzenesulfonate

Molecular Formula: C₂₈H₅₀O₁₃S

Molecular Weight: 626.76 g/mol

Appearance: White to off-white solid or powder.
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Solubility: Soluble in water, DMSO, DMF, THF, and DCM.

Storage: For long-term stability, m-PEG11-Tos should be stored at -20°C, protected from

light and moisture. For short-term use, storage at 0-4°C is acceptable. The product is

generally stable for several weeks at ambient temperature during shipping.

Reaction Mechanism & Workflow
The primary reaction mechanism for m-PEG11-Tos is a nucleophilic substitution (Sɴ2)

reaction. A nucleophile (such as an amine or a thiol) attacks the carbon atom adjacent to the

tosylate leaving group, displacing the tosylate and forming a stable covalent bond with the PEG

chain.
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+ m-PEG11-Tos
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(TsO⁻)
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Caption: General scheme for nucleophilic substitution using m-PEG11-Tos.

The general experimental workflow involves preparation of reagents, reaction execution,

progress monitoring, and final product purification and characterization.
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1. Reagent Preparation
Dissolve substrate and m-PEG11-Tos

in appropriate solvent

2. Reaction Setup
Combine reactants, add base

(if required), and stir at
set temperature

Combine

3. Monitor Progress
Track reaction via TLC or LC-MS

until substrate is consumed

Sample

4. Work-up & Purification
Quench reaction, remove solvent,
and purify using chromatography

(e.g., SEC, HPLC)

Completion

5. Characterization
Confirm product identity and

purity via MS, NMR, etc.

Isolate

Click to download full resolution via product page

Caption: Standard experimental workflow for m-PEG11-Tos conjugation.

Recommended Reaction Parameters
The optimal conditions for m-PEG11-Tos reactions can vary based on the specific nucleophile

and substrate. The following table provides recommended starting parameters for common

nucleophiles.
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Parameter
Condition for
Amine Nucleophile

Condition for Thiol
Nucleophile

Remarks

Solvent

Aprotic polar solvents

(e.g., DMF, DMSO) or

buffered aqueous

solutions.

Aprotic polar solvents

(e.g., DMF, DMSO) or

buffered aqueous

solutions.

The hydrophilic PEG

chain imparts

solubility in various

solvents, including

water.

Base

Non-nucleophilic base

(e.g., DIPEA, Et₃N), 2-

3 equivalents.

Weaker base (e.g.,

DIPEA, TEOA), 1.5-2

equivalents.

A base is required to

deprotonate the

nucleophile,

increasing its

reactivity.

pH (Aqueous) 7.5 - 9.0 7.0 - 8.0

For amines, a pH

above the pKa

ensures the free

amine form. For thiols,

a mildly basic pH

generates the more

nucleophilic thiolate

anion.

Temperature 25°C - 60°C 25°C - 40°C

Thiols are more

susceptible to

oxidation at higher

temperatures.

Reactions can be

gently heated to

increase the rate if

necessary.

Molar Ratio

1.2 - 2.0 equivalents

of m-PEG11-Tos per

mole of nucleophile.

1.1 - 1.5 equivalents

of m-PEG11-Tos per

mole of nucleophile.

A slight excess of the

PEG reagent drives

the reaction to

completion.

Reaction Time 4 - 24 hours 2 - 12 hours Monitor reaction

progress by TLC or
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LC-MS to determine

the optimal time.

Purification

HPLC, Size Exclusion

Chromatography

(SEC), or Dialysis.

HPLC, Size Exclusion

Chromatography

(SEC), or Dialysis.

The method depends

on the scale and

nature of the final

conjugate (e.g., SEC

for proteins, HPLC for

small molecules).

Experimental Protocols
Protocol 1: General Procedure for Conjugation to an
Amine-Containing Molecule
This protocol describes a general method for PEGylating a small molecule containing a primary

or secondary amine.

Reagent Preparation:

Dissolve the amine-containing substrate (1.0 eq) in an appropriate volume of anhydrous

DMF or DMSO.

In a separate vial, dissolve m-PEG11-Tos (1.5 eq) in a minimal amount of the same

solvent.

Reaction Setup:

To the stirred solution of the substrate, add a non-nucleophilic base such as

diisopropylethylamine (DIPEA) (2.5 eq).

Stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Add the m-PEG11-Tos solution dropwise to the reaction mixture.

Reaction and Monitoring:

Allow the reaction to stir at room temperature (or heat to 40-50°C if the reaction is slow).
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Monitor the progress of the reaction every 2-4 hours by taking a small aliquot and

analyzing it via LC-MS or TLC to check for the disappearance of the starting material.

Work-up and Purification:

Once the reaction is complete, cool the mixture to room temperature if heated.

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine

to remove excess DMF and salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product using flash column chromatography or preparative HPLC to

isolate the desired PEGylated conjugate.

Characterization:

Confirm the identity and purity of the final product using Mass Spectrometry (MS) and

Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: General Procedure for Conjugation to a
Thiol-Containing Molecule (e.g., Cysteine)
This protocol provides a general method for PEGylating a molecule with a free thiol group.

Reagent Preparation:

Degas all solvents and buffers to minimize oxidation of the thiol.

Dissolve the thiol-containing substrate (1.0 eq) in degassed DMF, DMSO, or a buffer (e.g.,

phosphate buffer, pH 7.2) containing EDTA (1-2 mM) to chelate trace metals that can

catalyze disulfide formation.

Dissolve m-PEG11-Tos (1.2 eq) in a minimal amount of the same degassed solvent.

Reaction Setup:
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To the stirred solution of the substrate, add a base such as DIPEA (1.5 eq). If in an

aqueous buffer, the pH should be adjusted to 7.0-8.0.

Stir for 5 minutes at room temperature under an inert atmosphere.

Add the m-PEG11-Tos solution to the reaction mixture.

Reaction and Monitoring:

Stir the reaction at room temperature. Thiol reactions are typically faster than amine

reactions.

Monitor the reaction progress every 1-2 hours via LC-MS or by using Ellman's reagent to

quantify the remaining free thiols.

Work-up and Purification:

For small molecules, follow the work-up procedure described in Protocol 1.

For biomolecules like peptides or proteins, the product can be purified directly using Size

Exclusion Chromatography (SEC) or dialysis to remove unreacted m-PEG11-Tos and

other small molecules.

Characterization:

Confirm the successful conjugation using MALDI-TOF or ESI-MS to observe the mass

increase corresponding to the addition of the m-PEG11 moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Conjugates using m-PEG11-Tos]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8104386#experimental-setup-for-m-peg11-tos-
reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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